molecular formula C16H23FN2O3 B2551875 tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate CAS No. 250372-00-0

tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate

Katalognummer B2551875
CAS-Nummer: 250372-00-0
Molekulargewicht: 310.369
InChI-Schlüssel: OOJLXGFTSAYUNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions, including amination, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized from commercially available piperidin-4-ylmethanol through four steps, achieving a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray diffraction (XRD) is also commonly used to determine the crystal structure, as seen in the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, where the molecular structure was optimized using density functional theory (DFT) and compared with the XRD results .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, depending on their functional groups. For instance, the presence of a nitro group allows for further reduction reactions, while halogenated derivatives can undergo nucleophilic substitution reactions. The specific chemical reactions are tailored to the desired end product and its intended biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate shows that steric congestion can be an important factor in the reactivity and solubility of the compound . The crystal and molecular structure of these compounds, including bond lengths and angles, are typically within expected ranges for similar organic molecules .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Industrial Applications

Research has highlighted the use of tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate in the synthesis of Vandetanib, a therapeutic agent. A study by Mi (2015) detailed various synthetic routes for Vandetanib, indicating that this compound serves as a precursor in complex synthetic pathways that are industrially significant for producing pharmaceuticals with high yield and commercial value Mi, 2015.

Role in Chiral Chemistry

The application of related compounds, particularly tert-butanesulfinamide, in the synthesis of N-heterocycles via sulfinimines was reviewed, showing its extensive use in stereoselective synthesis. This highlights the broader category of tert-butyl compounds in facilitating the creation of structurally diverse molecules with significant pharmaceutical relevance Philip et al., 2020.

Environmental Considerations and Potential Toxicity

While not directly related to this compound, studies on similar tert-butyl compounds have raised awareness about their environmental impact and toxicity. For example, the ecotoxicity of 4-tert-Octylphenol, a degradation product of non-ionic surfactants, has been documented, suggesting that the tert-butyl group in various compounds might exhibit significant environmental persistence and biological activity Olaniyan et al., 2020.

Pharmacophoric Contributions in Medicinal Chemistry

The pharmacophoric groups present in this compound, such as arylcycloalkylamines, have been recognized for their contributions to the binding affinity and selectivity at D(2)-like receptors, indicating their utility in designing antipsychotic agents. This exemplifies the compound's significance in the development of therapeutic molecules targeting central nervous system disorders Sikazwe et al., 2009.

Wirkmechanismus

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Eigenschaften

IUPAC Name

tert-butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJLXGFTSAYUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3-fluoronitrobenzene (3.71 g) in methanol (50 ml) was added palladium on carbon (0.30 g) and the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hours. The reaction mixture was filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=1/1 as an eluant to give the desired compound (3.27 g, yield 97%) as a pale red solid.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
97%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.